6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-4-14(5-8(2)17-7)10-3-9(11(15)16)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYFWNTVAOQTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities, including its role in enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 2,6-dimethylmorpholine moiety and a carboxylic acid group. This unique structure may influence its interactions with biological targets.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its role as an enzyme inhibitor. It has been investigated for its potential to inhibit various enzymes, including:
- Angiotensin-Converting Enzyme (ACE) : Compounds similar to this pyrimidine derivative have shown promising ACE inhibition, which is crucial in managing hypertension. For instance, related compounds demonstrated IC50 values ranging from 0.07 µM to over 100 µM in various studies .
- Phosphodiesterases (PDEs) : The compound's structural analogs have been studied for their inhibitory effects on PDE4, which plays a significant role in inflammation and cognitive processes. Specific derivatives have demonstrated selective inhibition with IC50 values as low as 0.19 µM .
Antitumor Activity
Research has indicated that derivatives of pyrimidine-containing compounds can exhibit antitumor properties. For example, some studies reported that structurally related compounds were effective against specific cancer cell lines, showing IC50 values in the nanomolar range . The mechanism often involves the inhibition of key kinases involved in tumor growth.
Case Study 1: ACE Inhibition
A study focusing on the synthesis of various pyrimidine derivatives revealed that certain modifications led to enhanced ACE inhibition. For example, the introduction of different substituents on the pyrimidine ring significantly affected the inhibitory activity, with some compounds achieving IC50 values below 0.01 µM .
Case Study 2: Antitumor Activity
In another investigation, a series of pyrimidine derivatives were evaluated for their antitumor activity against human cancer cell lines. One notable compound exhibited an IC50 value of approximately 0.64 µM against multiple myeloma cells, suggesting significant potential for cancer therapy .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes involved in metabolic pathways and signal transduction. The morpholine ring enhances the compound's ability to engage with these targets, potentially leading to modulation of their activity.
Comparative Analysis
A comparative analysis of similar compounds reveals that variations in substituents on the pyrimidine ring can lead to significant differences in biological activity:
| Compound Structure | Target Enzyme | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| Pyrimidine A | ACE | 0.07 | Strong Inhibitor |
| Pyrimidine B | PDE4 | 0.19 | Moderate Inhibitor |
| Pyrimidine C | FGFR1 | <4.1 | Antitumor Activity |
Scientific Research Applications
Chemical Synthesis and Research Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be utilized in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The presence of the morpholine ring enhances reactivity, making it suitable for substitutions that yield biologically active derivatives .
- Pharmaceutical Development : It has been investigated as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzyme pathways.
Biological Significance
The compound has shown promise in several biological applications:
- Enzyme Mechanism Studies : It is employed as a probe to study enzyme mechanisms, helping researchers understand the interactions between enzymes and substrates.
- Therapeutic Potential : Research indicates that derivatives of this compound may exhibit therapeutic properties, particularly in modulating pathways involved in diseases such as cancer and neurodegenerative disorders .
Medicinal Chemistry
The compound's role as a pharmacological agent is noteworthy:
- PDE4 Inhibition : Research has highlighted its potential as a phosphodiesterase 4 (PDE4) inhibitor, which could have implications for treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
- Cancer Treatment : It has been explored for its ability to modulate the hedgehog signaling pathway, which is critical in cancer biology .
Case Study 1: PDE4 Inhibition
A study demonstrated that compounds derived from 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid effectively inhibited PDE4D, leading to increased intracellular cAMP levels. This modulation resulted in reduced expression of inflammatory cytokines, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
Research into derivatives of this compound has shown promising results against various bacterial strains. A new series of inhibitors demonstrated efficacy against bacterial DNA gyrase and topoisomerase IV, indicating potential for developing antibiotics .
Comparison with Similar Compounds
Structural Analogs on the Pyrimidine Core
The pyrimidine ring allows diverse substitutions, leading to analogs with varying physicochemical and biological properties. Key derivatives include:
Key Observations :
Core Heterocycle Variations
Replacing the pyrimidine core with pyridine or phenyl rings significantly alters bioactivity:
- Pyridine Derivatives: Example: 1-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-2-yl)ethan-1-one (CAS: PLS-0181) .
- Phenyl Derivatives: Example: trans-2-(3-(2,6-dimethylmorpholino)phenyl)-1-(4-methylbenzyl)cyclopropanecarboxylic acid (Compound 13h) . The phenyl analog demonstrated potent antimicrobial activity, suggesting that the morpholino group’s position relative to a planar aromatic system influences target binding .
Functional Group Modifications in Related Scaffolds
Compounds with saturated or oxidized rings provide insights into structure-activity relationships (SAR):
- Dioxo-tetrahydropyrimidine Analogs: Example: 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS: 7164-43-4, Similarity: 0.87) .
Preparation Methods
Condensation of Pyrimidine Precursors with Amino Alcohols
One common method involves the condensation of pyrimidine-4-carboxylic acid derivatives with 2,6-dimethylmorpholine or its precursors under controlled conditions to introduce the morpholino substituent at the 6-position.
- Starting Materials: Pyrimidine-4-carboxylic acid or its esters, 2,6-dimethylmorpholine.
- Reaction Conditions: Mild heating in methanol or polar aprotic solvents, often with base catalysis (e.g., sodium hydroxide).
- Yields: Typically range from 70% to 90% depending on reaction time and temperature.
- Notes: The reaction time is generally between 10-12 hours at ambient temperature (25°C) to ensure high conversion and purity.
Use of Morita-Baylis-Hillman (MBH) Adducts and MgI2-Mediated Cyclization
A more recent and efficient approach involves a three-step sequence:
- MgI2-mediated MBH Reaction: Aldehydes react with propiolates or propiolamides to form substituted α-iodomethylene β-keto ester intermediates.
- Oxidation: The MBH adducts are oxidized using Dess-Martin periodinane to yield aldehyde intermediates.
- Cyclization: Condensation with amidine or guanidine derivatives to form 2,6-disubstituted pyrimidine-5-carboxylates.
- Advantages: This method is mild, efficient, and allows for structural diversity at the 2 and 6 positions of the pyrimidine ring.
- Reaction Conditions: Room temperature stirring in methanol with KOH for hydrolysis, followed by acidification and extraction.
- Yields: High to nearly quantitative yields for various pyrimidine esters (0.4–1.8 mmol scale).
- Relevance: Although this method targets pyrimidine-5-carboxylates, the principles can be adapted for 4-carboxylic acid derivatives like this compound.
Acylation and Functional Group Transformation of Hexahydropyrimidine Derivatives
Another approach involves the synthesis of 6-oxohexahydropyrimidine-4-carboxylic acid derivatives followed by selective acylation and substitution to introduce the morpholino group:
- Procedure: L-asparagine is reacted with aldehydes and sodium hydroxide in methanol, yielding 2-substituted 6-oxohexahydropyrimidine-4-carboxylic acids.
- Subsequent Steps: Acylation with acyl chlorides (e.g., 3-(acetylthio)propionyl chloride) in acetone to form N-acyl derivatives.
- Yields: 70%-90% for initial stages; acylation completes in 10-12 hours.
- Significance: This method allows stereoselective synthesis with control over substituent configuration, useful for derivatives like this compound.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Intermediates | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation with 2,6-Dimethylmorpholine | Pyrimidine-4-carboxylic acid, NaOH, MeOH | 10-12 h, 25°C | 70-90 | Mild conditions, straightforward | Longer reaction time |
| MgI2-Mediated MBH + Oxidation + Cyclization | Aldehydes, propiolates, MgI2, Dess-Martin periodinane | Room temp, multi-step | Up to ~100 | High yield, structural diversity | Multi-step, requires specialized reagents |
| Acylation of 6-oxohexahydropyrimidine derivatives | L-asparagine, aldehydes, acyl chlorides | 10-12 h, acetone, RT | 70-90 | Stereoselective, optically pure derivatives | Requires careful control of stereochemistry |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the morpholino group to the pyrimidine ring under basic conditions (e.g., using DCC or EDC as coupling agents). Reaction optimization focuses on solvent choice (e.g., DMF or THF), temperature control (reflux at 80–100°C), and catalytic additives (e.g., DMAP). Purification via recrystallization or HPLC ensures >95% purity, with yields improved by iterative adjustment of stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic methods are employed to characterize this compound?
- Methodological Answer : Structural confirmation relies on:
- NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. How is the carboxylic acid moiety leveraged for further derivatization in medicinal chemistry?
- Methodological Answer : The carboxylic acid group is activated using carbodiimides (e.g., EDC) or HOBt for amide bond formation. Reaction with amines or alcohols under inert atmosphere (N₂/Ar) produces esters or amides. Monitoring via TLC or LC-MS ensures completion, followed by purification via column chromatography .
Advanced Research Questions
Q. How does the 2,6-dimethylmorpholino group influence the compound’s reactivity and target binding compared to other substituents (e.g., cyclobutyl or propynyl groups)?
- Methodological Answer : The morpholino group enhances solubility and imparts conformational rigidity, affecting π-π stacking and hydrogen-bonding interactions. Comparative studies using analogues (e.g., 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid) reveal reduced steric hindrance and improved binding to kinases (e.g., IC₅₀ values < 100 nM in kinase assays) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, enzyme sources). Solutions include:
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Structural analogs to isolate substituent effects (e.g., replacing dimethylmorpholino with cyclopentyloxy groups).
- Meta-analysis of published IC₅₀/Kd values to identify trends .
Q. How can computational docking studies guide the design of derivatives with enhanced target affinity?
- Methodological Answer : Docking (e.g., AutoDock Vina, Glide) identifies key interactions (e.g., hydrogen bonds with catalytic lysine residues). Free energy calculations (MM/GBSA) prioritize derivatives with improved binding. For example, adding electron-withdrawing groups to the pyrimidine ring increased affinity for dihydrofolate reductase by 30% in silico .
Q. What in vitro assays are suitable for evaluating enzyme inhibitory activity, and how are IC₅₀ values determined?
- Methodological Answer :
- Fluorescence-based assays (e.g., NADPH depletion for dehydrogenases).
- Radioactive assays (³H-labeled substrates for kinases).
- Dose-response curves (8–12 concentrations) analyzed via nonlinear regression (GraphPad Prism) to calculate IC₅₀. Validated with positive controls (e.g., staurosporine for kinases) .
Q. How do structural modifications at the pyrimidine ring’s 6-position affect pharmacokinetic properties?
- Methodological Answer :
- LogP adjustments : Adding hydrophilic groups (e.g., morpholino) reduces LogP from 2.5 to 1.8, enhancing aqueous solubility.
- Metabolic stability : Microsomal assays (human liver microsomes + NADPH) show t₁/₂ increases from 15 min (methylamino derivatives) to 45 min (morpholino derivatives) due to steric shielding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
